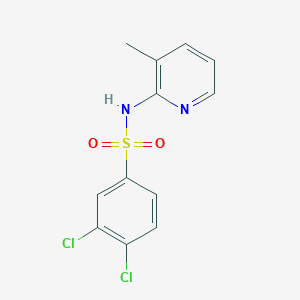![molecular formula C14H14N4O4S2 B215022 5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole](/img/structure/B215022.png)
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole is a complex organic compound characterized by its unique bicyclic structure. This compound features a combination of nitro groups, tert-butyl groups, and a dithia-diazabicyclo framework, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole typically involves multiple steps, starting from commercially available precursors. The process often includes nitration, tert-butylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and tert-butyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Shares a similar bicyclic structure but lacks the nitro and tert-butyl groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains tert-butyl groups and is used in the synthesis of biologically active compounds.
Uniqueness
5-tert-butyl-3-nitro-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole is unique due to its combination of nitro, tert-butyl, and dithia-diazabicyclo moieties
Propiedades
Fórmula molecular |
C14H14N4O4S2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
7-tert-butyl-4-nitro-2-(4-nitrophenyl)-1λ4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C14H14N4O4S2/c1-14(2,3)12-8-11-13(18(21)22)15-16(24(11)23-12)9-4-6-10(7-5-9)17(19)20/h4-8H,1-3H3 |
Clave InChI |
FGRRWCIANRWOCI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=S(S1)N(N=C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)C1=CC2=S(S1)N(N=C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214939.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B214940.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214941.png)
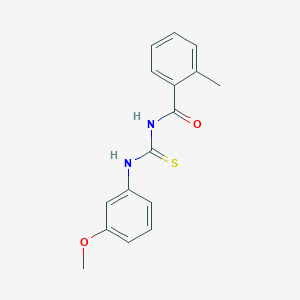
![2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)
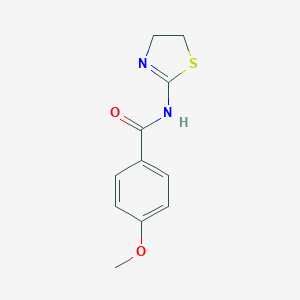
![2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B214948.png)
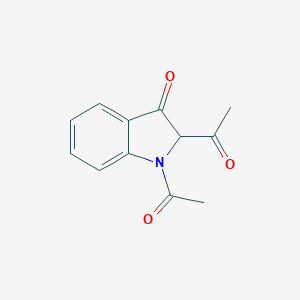
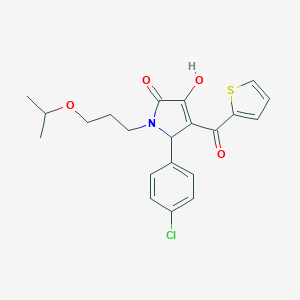
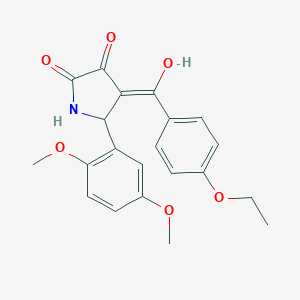
![2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol](/img/structure/B214958.png)
![3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate](/img/structure/B214961.png)
